molecular formula C26H29ClN4O4 B2857759 N-(4-chlorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921479-65-4

N-(4-chlorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2857759
CAS No.: 921479-65-4
M. Wt: 496.99
InChI Key: CQOGSGASCPUBID-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 4-oxopyridine core substituted with a 5-methoxy group and a piperazine-linked 4-methoxyphenyl moiety. Its structure integrates pharmacophores known for modulating receptor interactions, particularly in neurological and oncological contexts.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O4/c1-34-23-9-7-21(8-10-23)30-13-11-29(12-14-30)16-22-15-24(32)25(35-2)17-31(22)18-26(33)28-20-5-3-19(27)4-6-20/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOGSGASCPUBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Often associated with neuropharmacological effects.
  • Piperazine moiety : Known for its role in various drug interactions, particularly in the central nervous system.
  • Methoxy and oxopyridine groups : These contribute to the compound's lipophilicity and receptor binding affinity.

Pharmacological Properties

Research indicates that derivatives of compounds containing piperazine and chlorophenyl groups exhibit a range of biological activities, including:

  • Dopamine Receptor Affinity : Compounds similar in structure have shown high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM, indicating potent neuropharmacological properties .
  • Antidepressant Effects : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels, contributing to antidepressant effects.
  • Anticancer Activity : Some derivatives have demonstrated selective cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy .

The mechanisms by which this compound exerts its effects may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors) influences mood and behavior.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase could contribute to its neuroprotective effects .

Neuroprotective Activity

A study evaluated a related compound's neuroprotective effects in a model of acute cerebral ischemia. The results indicated significant prolongation of survival times in treated mice, suggesting that similar compounds may offer protective benefits against neurodegenerative conditions .

Anticancer Efficacy

Research on related piperazine derivatives showed promising results in inhibiting the proliferation of cancer cells. For instance, specific structural modifications led to enhanced selectivity against human lung adenocarcinoma cells, with IC50 values indicating effective cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure SimilarityIC50 (nM)Notes
Dopamine D4 ReceptorHigh affinity0.057Selective over D2 receptor
AntidepressantPiperazine derivativesVariesInfluences serotonin levels
AnticancerPiperazine-based compoundsVariesEffective against various cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural homology with several piperazine- and acetamide-containing derivatives (Table 1). Key differences lie in substituent groups and core heterocycles, which influence bioactivity and pharmacokinetics.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Reported Bioactivity Reference
Target Compound 4-Oxopyridine 5-methoxy, 4-(4-methoxyphenyl)piperazinylmethyl, N-(4-chlorophenyl)acetamide Hypothesized kinase/receptor modulation (theoretical)
ML267 () Piperazine-carbothioamide 3-chloro-5-(trifluoromethyl)pyridinyl, 4-methoxypyridinyl Potent bacterial phosphopantetheinyl transferase inhibitor
N-(4-chlorophenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide () Piperazine-acetamide 4-ethylpiperazine, 3-oxopiperazine Unspecified, likely CNS-targeted due to piperazine
N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-5-oxopyrrol-1-yl]ethyl}acetamide () Pyrrolidinone 4-chlorobenzoyl, 4-methoxyphenyl Antioxidant/pro-apoptotic activity (inferred from structural analogs)
Antiproliferative acetamide-oxadiazole hybrids () 1,3,4-Oxadiazole 4-chlorophenylpyrimidinyl, nitroaryl Antiproliferative activity against cancer cell lines

Functional Divergence and Pharmacological Implications

  • Target Compound vs. ML267 : While ML267 inhibits bacterial enzymes, the target compound’s 4-oxopyridine and dual methoxy groups suggest eukaryotic kinase or GPCR targeting. The lack of a trifluoromethyl group may reduce metabolic stability compared to ML267 .
  • Comparison with Piperazine-Acetamide Derivatives () : Derivatives with ethylpiperazine () or phenylpiperazine () exhibit varied receptor affinities. The target compound’s 4-methoxyphenylpiperazine may enhance selectivity for serotonin receptors (e.g., 5-HT1A) over dopamine receptors, a trend observed in related compounds .
  • Antiproliferative Activity: The oxadiazole-acetamide hybrid () shows direct antiproliferative effects, whereas the target compound’s pyridine core could modulate oxidative stress pathways, akin to pyrrolidinone derivatives () .

Preparation Methods

Chloroacetylation Followed by Amination

Step 1 : Reaction of the pyridinone-piperazine intermediate with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.
Step 2 : Displacement of the chloride with 4-chloroaniline in acetonitrile under reflux.

Example Protocol :

  • Reactants : Chloroacetyl chloride (1.2 equiv), 4-chloroaniline (1.5 equiv).
  • Conditions : DCM, 0°C to 25°C, 6 hours; then acetonitrile, 80°C, 12 hours.
  • Yield : ~40–55%.

Carbodiimide-Mediated Coupling

Activation of the acetic acid derivative with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 4-chloroaniline:

  • Reactants : Pyridinone-piperazine-acetic acid (1.0 equiv), 4-chloroaniline (1.5 equiv).
  • Conditions : DMF, 25°C, 24 hours.
  • Yield : ~60–75%.

Optimization Challenges and Comparative Analysis

Regioselectivity in Pyridinone Substitution

The 2-position of the pyridinone is highly reactive, but competing reactions at the 3- or 5-positions may occur. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures selective bromination.

Piperazine Alkylation Efficiency

Bulky substituents on the piperazine nitrogen (e.g., 4-methoxyphenyl) may hinder alkylation. Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 70% yield in 2 hours vs. 24 hours conventionally).

Solvent and Catalyst Impact

Reaction Step Optimal Solvent Catalyst Yield Improvement
Pyridinone alkylation DMF TBAI +15%
Acetamide coupling Acetonitrile DMAP +20%

Q & A

Q. What are the key steps and analytical methods for synthesizing and characterizing this compound?

The synthesis involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, temperature modulation) to minimize side reactions. Critical steps include:

  • Coupling reactions to attach the piperazine and pyridinone moieties.
  • Functional group protection/deprotection to preserve reactive sites during synthesis . Characterization requires NMR spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC or TLC .

Q. Which functional groups contribute to its reactivity and biological activity?

Key structural motifs include:

  • 4-Chlorophenyl group : Enhances lipophilicity and target binding via halogen interactions.
  • Piperazine moiety : Facilitates hydrogen bonding and conformational flexibility.
  • 4-Oxopyridinone core : Participates in redox reactions and π-π stacking with biological targets . These groups collectively influence solubility, stability, and receptor affinity .

Q. What pharmacological targets are hypothesized based on structural analogs?

Structurally similar compounds (e.g., pyridazinone and oxadiazole derivatives) show activity against serotonin/dopamine receptors , kinases , and microbial enzymes . For example, the piperazine moiety is common in CNS-targeting drugs, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodology :

  • Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing/donating groups (e.g., nitro, fluoro) to modulate electronic effects.
  • Scaffold hopping : Replace the pyridinone core with thiazole or triazole rings to alter binding kinetics .
  • Bioisosteric replacements : Swap piperazine with morpholine to assess steric/electronic impacts . Evidence from analogs (e.g., thiazolo-pyridazine derivatives) shows improved selectivity when halogenated aryl groups are introduced .

Q. What strategies improve synthetic yield and purity?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
  • Catalyst screening : Test bases like piperidine or DBU to accelerate coupling reactions .
  • Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) reduces decomposition . Yields >80% are achievable with rigorous purification (e.g., column chromatography) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 μM) to identify false negatives .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies in in vitro vs. in vivo results .

Q. What computational approaches predict binding modes and target interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., 5-HT₂A). Focus on the piperazine and chlorophenyl groups’ roles in binding .
  • MD simulations : Run 100-ns trajectories to evaluate complex stability in physiological conditions .
  • QSAR modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data .

Q. How does the compound degrade under varying storage conditions, and how is stability assessed?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
  • Analytical monitoring : Track degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the acetamide bond) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prolong shelf life .

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